molecular formula C10H19NO B15326287 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

Katalognummer: B15326287
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: PNQCNQXPOPJLMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a halohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar spirocyclic compounds .

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-9(2)7-10(4-6-12-9)3-5-11-8-10/h11H,3-8H2,1-2H3

InChI-Schlüssel

PNQCNQXPOPJLMI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CCNC2)CCO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.